

## GS-7682: A Novel C-Nucleoside Prodrug with Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**GS-7682** is a novel investigational phosphoramidate prodrug of a 4′-cyano-modified C-nucleoside, GS-646089. It has demonstrated potent and broad-spectrum antiviral activity against a range of respiratory viruses, including respiratory syncytial virus (RSV), human metapneumovirus (hMPV), human rhinovirus (RV), and enterovirus (EV).[1][2][3][4][5] Developed by Gilead Sciences, **GS-7682** is designed for targeted delivery to the lungs via inhalation. Once inside the cell, **GS-7682** is metabolized to its active triphosphate form, GS-646939 (also referred to as 2-NTP), which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the available data on **GS-7682**, including its mechanism of action, in vitro antiviral activity, metabolic pathway, and preclinical efficacy.

#### **Mechanism of Action**

**GS-7682** is a prodrug, meaning it is administered in an inactive form and must be converted into its active form within the body. The lipophilic prodrug moieties facilitate its entry into target cells.

Once inside the cell, **GS-7682** undergoes a series of metabolic steps:

• Ester Cleavage: Cellular hydrolases cleave the ester groups of the phosphoramidate moiety.



- Phosphoramidase/Lysosomal Cleavage: The P-N bond is cleaved, releasing the nucleoside monophosphate (NMP) form, GS-646089-monophosphate.
- Phosphorylation: Cellular kinases further phosphorylate the monophosphate to the diphosphate and then to the active triphosphate metabolite, GS-646939.

The active triphosphate, GS-646939, is a structural analog of adenosine triphosphate (ATP). It acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. Incorporation of GS-646939 into the growing viral RNA chain leads to chain termination, thus halting viral replication.

Enzyme kinetic studies have shown that the RNA-dependent RNA polymerases (RdRps) of human rhinovirus type 16 (HRV-16) and enterovirus 71 incorporate GS-646939 with a 20-50-fold higher efficiency than the natural ATP counterpart. The RdRp complexes of RSV and hMPV incorporate both GS-646939 and ATP with similar efficiency. In contrast, human mitochondrial RNA polymerase shows no significant incorporation of GS-646939, indicating a degree of selectivity for viral polymerases.

#### **Data Presentation**

**Table 1: In Vitro Antiviral Activity of GS-7682** 

| Virus Family                       | Virus                                | Cell Line   | EC50 (nM) |
|------------------------------------|--------------------------------------|-------------|-----------|
| Pneumoviridae                      | Respiratory Syncytial<br>Virus (RSV) | HEp-2, NHBE | 3 - 46    |
| Human<br>Metapneumovirus<br>(hMPV) | -                                    | 210 ± 50    |           |
| Picornaviridae                     | Human Rhinovirus<br>(RV)             | -           | 54 - 61   |
| Enterovirus (EV)                   | -                                    | 83 - 90     |           |

EC50: The concentration of a drug that gives half-maximal response. NHBE: Normal Human Bronchial Epithelial cells. Data sourced from.



Table 2: In Vitro Metabolism of GS-7682

| Cell Type                                         | Compound Concentration | Active Triphosphate (GS-646939) Formed |
|---------------------------------------------------|------------------------|----------------------------------------|
| Primary Human Bronchial<br>Epithelial (HBE) Cells | 1 μΜ                   | High concentrations                    |
| HBE cells from COPD or asthma donors              | 1 μΜ                   | High concentrations                    |
| -                                                 | -                      | 916 ± 324 pmol/10 <sup>6</sup> cells   |

Data sourced from.

# Experimental Protocols In Vitro Antiviral Activity Assays

The antiviral potency of **GS-7682** was evaluated in various cell lines, including HEp-2 cells and normal human bronchial epithelial (NHBE) cells. The specific protocols for determining the EC50 values involved infecting the cells with the respective viruses in the presence of varying concentrations of **GS-7682**. After an incubation period, the viral yield was quantified, and the EC50 value was calculated as the drug concentration required to reduce the viral yield by 50% compared to untreated controls.

#### **Intracellular Metabolism Studies**

To assess the conversion of **GS-7682** to its active triphosphate form, intracellular metabolism analyses were conducted in primary human bronchial epithelial (HBE) cells, including those from healthy donors and donors with COPD or asthma. The cells were treated with a specified concentration of **GS-7682** (e.g.,  $1 \mu M$ ). At various time points, the cells were harvested, and the intracellular concentrations of the parent compound, the nucleoside (GS-646089), and the mono-, di-, and triphosphate metabolites were quantified using analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

### In Vivo Efficacy in African Green Monkeys



The in vivo antiviral efficacy of **GS-7682** was evaluated in an African Green Monkey model of RSV infection. The animals were infected with RSV and then treated with **GS-7682** administered as a once-daily intratracheal nebulized aerosol. The primary endpoint was the reduction in viral loads in the lower respiratory tract. This study demonstrated significant reductions in viral loads in the treated animals, supporting the potential for inhaled delivery of **GS-7682**.

### **Visualizations**

## Diagram 1: Intracellular Metabolic Activation of GS-7682



Click to download full resolution via product page

Caption: Proposed intracellular metabolic pathway of GS-7682.

# Diagram 2: Experimental Workflow for In Vivo Efficacy Study





Click to download full resolution via product page

Caption: Workflow for the in vivo efficacy study of **GS-7682**.

#### **Conclusion and Future Directions**

**GS-7682** represents a promising development in the search for effective antiviral therapies for common respiratory infections. Its broad-spectrum activity, coupled with a targeted delivery approach, highlights its potential as a valuable therapeutic agent. The rapid and efficient intracellular conversion to the active triphosphate, GS-646939, underscores the effectiveness of its prodrug design. Preclinical studies have demonstrated significant in vivo efficacy in reducing viral loads in a relevant animal model. Further research and clinical development will be crucial to fully elucidate the safety and efficacy profile of **GS-7682** in humans and to determine its role in the clinical management of respiratory viral diseases. The overall profile



supports further development of inhaled **GS-7682**, or alternative prodrugs of its parent nucleoside, as a potential therapeutic for pneumo- and picornaviruses.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of GS-7682, a Novel 4'-Cyano-Modified C-Nucleoside Prodrug with Broad Activity against Pneumo- and Picornaviruses and Efficacy in RSV-Infected African Green Monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection Discovery of GS-7682, a Novel 4â Cyano-Modified Câ Nucleoside Prodrug with Broad Activity against Pneumo- and Picornaviruses and Efficacy in RSV-Infected African Green Monkeys Journal of Medicinal Chemistry Figshare [acs.figshare.com]
- 5. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [GS-7682: A Novel C-Nucleoside Prodrug with Broad-Spectrum Antiviral Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567376#gs-7682-as-a-novel-c-nucleoside-prodrug]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com